
N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : The synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, similar to the compound , has been reported. These compounds are synthesized from reactions involving methyl anthranilate with various agents in m-cresol at high temperatures, providing alternative routes for formation (Chau, Saegusa, & Iwakura, 1982).
- Compound Characterization : Another study focused on synthetic applications of 2-chloro-3-formylquinoline, which is relevant to the structural class of the compound. This research provided novel syntheses of related compounds, showcasing diverse synthetic applications (Srivastava, Neelima, & Bhaduri, 1987).
Pharmacological Properties
- Antimicrobial Activity : Research involving compounds structurally similar to N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide showed notable antimicrobial activity. For instance, the synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides demonstrated significant antinociceptive, anti-inflammatory, and anticonvulsant properties, highlighting potential pharmacological applications (Wilhelm et al., 2014).
- Antitumor Activities : Quinazoline derivatives, which are structurally related to the compound , have been explored for their antitumor properties. Specific compounds demonstrated high potency against certain cancer cell lines, indicating potential applications in cancer therapy (Stevens et al., 1984).
Future Directions
While specific future directions for this compound are not available, compounds with similar structures like imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery . They bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities .
Mechanism of Action
Target of Action
The primary target of N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) . DXPS is a key enzyme in the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is essential for the biosynthesis of isoprenoids . This pathway is absent in humans but crucial for various pathogens, making it an attractive target for drug development .
Mode of Action
This compound acts as an inhibitor of DXPS . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of 1-deoxy-D-xylulose (DOX) to 1-deoxy-D-xylulose-5-phosphate (DXP), a critical step in the MEP pathway .
Biochemical Pathways
By inhibiting DXPS, the compound disrupts the MEP pathway, leading to a decrease in the production of isoprenoids . Isoprenoids are vital components of various cellular processes, including cell membrane integrity, energy metabolism, and protein modification. Therefore, the inhibition of isoprenoid biosynthesis can have significant downstream effects, including impaired cell growth and viability .
Result of Action
The inhibition of DXPS and the subsequent disruption of the MEP pathway can lead to the death of the pathogen, as the production of essential isoprenoids is halted . This makes this compound a potential candidate for the development of new antimicrobial drugs .
Biochemical Analysis
Biochemical Properties
It’s structurally related to N-(2-chlorobenzyl)-substituted hydroxamate, which has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis . This suggests that N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide may interact with similar enzymes and proteins.
Cellular Effects
Compounds with similar structures have been shown to have significant effects on cellular processes . For instance, N-(2-chlorobenzyl)-substituted hydroxamate demonstrated antiallodynic and anticonvulsant activity in animal models of pain and epilepsy . This suggests that this compound might also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on its structural similarity to N-(2-chlorobenzyl)-substituted hydroxamate, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models .
Metabolic Pathways
Given its structural similarity to other compounds, it may be involved in similar metabolic pathways .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 2-chlorobenzaldehyde with 3-pentyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, followed by reduction and acylation.", "Starting Materials": [ "2-chlorobenzaldehyde", "3-pentyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 3-pentyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in methanol using pyridine as a catalyst to form N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 2: Reduction of N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with sodium borohydride in methanol to form N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide.", "Step 3: Acylation of N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide with acetic anhydride in chloroform using pyridine as a catalyst to form the final product, N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
CAS RN |
892263-26-2 |
Molecular Formula |
C21H22ClN3O3 |
Molecular Weight |
399.88 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H22ClN3O3/c1-2-3-6-11-25-20(27)16-10-9-14(12-18(16)24-21(25)28)19(26)23-13-15-7-4-5-8-17(15)22/h4-5,7-10,12H,2-3,6,11,13H2,1H3,(H,23,26)(H,24,28) |
InChI Key |
DUDNMHORHGQPKH-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3Cl)NC1=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



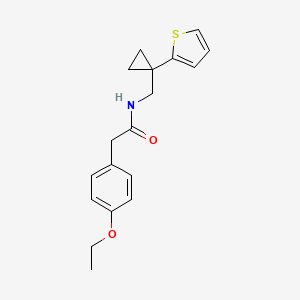
![2-methyl-8-nitro-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2953447.png)
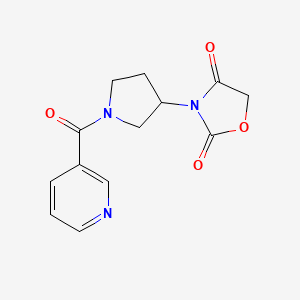
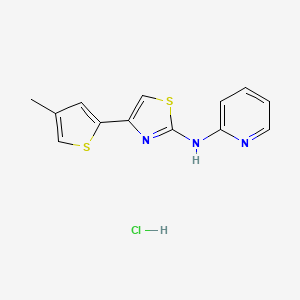
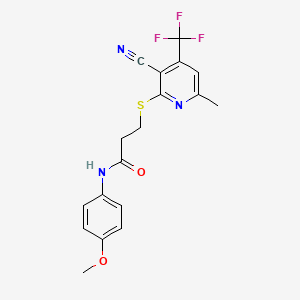
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B2953452.png)


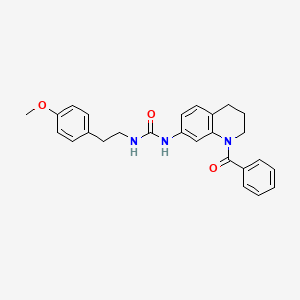

![N-[4-(Ethoxymethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2953462.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2953466.png)
![2-[(4-Fluorosulfonyloxyphenyl)methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B2953467.png)